molecular formula C12H13NO2 B1676420 Methsuximide CAS No. 77-41-8

Methsuximide

Cat. No.: B1676420
CAS No.: 77-41-8
M. Wt: 203.24 g/mol
InChI Key: AJXPJJZHWIXJCJ-UHFFFAOYSA-N
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Description

  • Methsuximide is a succinimide anticonvulsant medication.
  • It is sold as a racemate by Pfizer under the tradenames Petinutin (Switzerland) and Celontin (United States).
  • The therapeutic efficacy of this compound is largely due to its pharmacologically active metabolite, N-desmethylmethosuximide , which has a longer half-life and attains much higher plasma levels than its parent compound.
  • Medical use is indicated for the control of absence seizures that are refractory to other drugs .
  • Mechanism of Action

    Target of Action

    Methsuximide primarily targets T-type voltage-sensitive calcium channels (VSCCs) . These channels mediate the entry of calcium ions into excitable cells and are involved in a variety of calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division, and cell death .

    Mode of Action

    This compound binds to the T-type VSCCs, modulating their activity . This interaction suppresses paroxysmal spike-and-wave patterns associated with lapses of consciousness in absence seizures . The frequency of epileptiform attacks is reduced, apparently by depression of the motor cortex and elevation of the threshold of the central nervous system to convulsive stimuli .

    Biochemical Pathways

    The biochemical pathways affected by this compound primarily involve the modulation of calcium ion entry into cells via VSCCs . By binding to these channels, this compound can influence a variety of calcium-dependent processes, potentially affecting muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division, and cell death .

    Pharmacokinetics

    After oral ingestion, this compound is rapidly absorbed, with Tmax values of 1–4 hours for the pharmacologically active metabolite N-desmethylthis compound . The plasma protein binding of N-desmethylthis compound is 45–60% . This compound is rapidly metabolized in the liver to its primary pharmacologically active metabolite N-desmethylthis compound, which is subsequently hydroxylated by CYP2C19 . Less than 1% of an administered dose is excreted as unchanged this compound in urine . The plasma elimination half-life values for this compound in adults are 1.0–2.6 hours .

    Result of Action

    The primary result of this compound’s action is the suppression of paroxysmal spike-and-wave patterns associated with lapses of consciousness in absence seizures . This leads to a reduction in the frequency of epileptiform attacks, apparently by depressing the motor cortex and elevating the threshold of the central nervous system to convulsive stimuli .

    Biochemical Analysis

    Biochemical Properties

    Methsuximide interacts with T-type voltage-sensitive calcium channels . These channels mediate the entry of calcium ions into excitable cells and are involved in various calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division, and cell death .

    Cellular Effects

    This compound influences cell function by suppressing the paroxysmal three cycle per second spike and wave activity associated with lapses of consciousness, which is common in absence (petit mal) seizures . This suppression reduces the frequency of epileptiform attacks, apparently by depressing the motor cortex and elevating the threshold of the central nervous system to convulsive stimuli .

    Molecular Mechanism

    This compound exerts its effects at the molecular level by binding to T-type voltage-sensitive calcium channels . This binding mediates the entry of calcium ions into excitable cells, influencing a variety of calcium-dependent processes .

    Temporal Effects in Laboratory Settings

    This compound is rapidly absorbed after oral ingestion, with Tmax values of 1–4 hours for the pharmacologically active metabolite N-desmethylthis compound . The plasma elimination half-life values for this compound in adults are 1.0–2.6 hours .

    Metabolic Pathways

    This compound is rapidly metabolized in the liver to its primary pharmacologically active metabolite N-desmethylthis compound, which is subsequently hydroxylated by CYP2C19 . Less than 1% of an administered dose is excreted as unchanged this compound in urine .

    Transport and Distribution

    After oral ingestion, this compound is rapidly absorbed . Neither its oral bioavailability nor its volume of distribution has been established, but the plasma protein binding of N-desmethylthis compound is 45–60% .

    Subcellular Localization

    Given its mechanism of action, it can be inferred that this compound likely interacts with T-type voltage-sensitive calcium channels, which are located in the cell membrane .

    Preparation Methods

    • The synthetic routes for methsuximide involve chemical transformations to produce the desired compound.
    • Industrial production methods typically include organic synthesis steps, but specific details are proprietary.
  • Chemical Reactions Analysis

    • Methsuximide can undergo various reactions, including oxidation , reduction , and substitution .
    • Common reagents and conditions used in these reactions are not widely documented.
    • Major products formed from these reactions would depend on the specific reaction type.
  • Scientific Research Applications

    • Methsuximide finds applications in:

        Epilepsy treatment: Specifically for .

        Neurology research: Studying seizure mechanisms and anticonvulsant effects.

        Pharmacology: Investigating its mode of action and potential side effects.

  • Comparison with Similar Compounds

    • Methsuximide’s uniqueness lies in its specific mechanism of action.
    • Similar compounds include other succinimide anticonvulsants like ethosuximide and phensuximide .

    Properties

    IUPAC Name

    1,3-dimethyl-3-phenylpyrrolidine-2,5-dione
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
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    InChI

    InChI=1S/C12H13NO2/c1-12(9-6-4-3-5-7-9)8-10(14)13(2)11(12)15/h3-7H,8H2,1-2H3
    Source PubChem
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    Description Data deposited in or computed by PubChem

    InChI Key

    AJXPJJZHWIXJCJ-UHFFFAOYSA-N
    Source PubChem
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    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(CC(=O)N(C1=O)C)C2=CC=CC=C2
    Source PubChem
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    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H13NO2
    Source PubChem
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    DSSTOX Substance ID

    DTXSID5023293
    Record name Methsuximide
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    Molecular Weight

    203.24 g/mol
    Source PubChem
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    Physical Description

    Solid
    Record name Methsuximide
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    Boiling Point

    121-122 °C at 0.1 mm Hg
    Record name Methsuximide
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    Solubility

    Freely sol in methanol, alcohol, Slightly soluble in hot water; freely soluble in alcohol and ether; very soluble in chloroform., 2.13e+00 g/L
    Record name METHSUXIMIDE
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    Mechanism of Action

    Binds to T-type voltage sensitive calcium channels. Voltage-sensitive calcium channels (VSCC) mediate the entry of calcium ions into excitable cells and are also involved in a variety of calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division and cell death. The isoform alpha-1G gives rise to T-type calcium currents. T-type calcium channels belong to the "low-voltage activated (LVA)" group and are strongly blocked by mibefradil. A particularity of this type of channels is an opening at quite negative potentials and a voltage-dependent inactivation. T-type channels serve pacemaking functions in both central neurons and cardiac nodal cells and support calcium signaling in secretory cells and vascular smooth muscle. They may also be involved in the modulation of firing patterns of neurons which is important for information processing as well as in cell growth processes., Succinimide anticonvulsants are thought to increase the seizure threshold and suppress the paroxysmal three-cycle-per-second spike-and-wave pattern seen with absence (petit mal) seizures. The frequency of attacks is reduced by depression of nerve transmission in the motor cortex. These effects may be due to direct modification of membrane function in excitable cells and/or alteration of chemically mediated neurotransmission. The specific effect of ethosuximide against absence seizures appears to be due to its ability to block T-type calcium channels at concentrations that do not affect other ion channels. /Succinimide anticonvulsants/, Inhibition of T-type Ca(2+) channels has been proposed to play a role in the therapeutic action of succinimide antiepileptic drugs. Despite the widespread acceptance of this hypothesis, recent studies using rat and cat neurons have failed to confirm inhibition of T-type currents at therapeutically relevant concentrations. The present study re-examines this issue using the three cloned human channels that constitute the T-type family: alpha 1G, alpha 1H, and alpha 1I. The cloned cDNAs were stably transfected and expressed into mammalian cells, leading to the appearance of typical T-type currents. The results demonstrate that both ethosuximide and the active metabolite of methsuximide, alpha-methyl-alpha-phenylsuccinimide (MPS), block human T-type channels in a state-dependent manner, with higher affinity for inactivated channels. In contrast, succinimide analogs that are not anticonvulsive were relatively poor blockers. The apparent affinity of MPS for inactivated states of the three channels was estimated using two independent measures: K(I) for alpha 1G and alpha 1I was 0.3 to 0.5 mM and for alpha 1H was 0.6 to 1.2 mM. T-type channels display current at the end of long pulses (persistent current), and this current was especially sensitive to block (ethosuximide IC(50) = 0.6 mM). These drugs also reduced both the size of the T-type window current region and the currents elicited by a mock low threshold spike. /The authors/ conclude that succinimide antiepileptic drugs are capable of blocking human T-type channels at therapeutically relevant concentrations.
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    Color/Form

    Crystals from dilute alcohol, White to grayish white, crystalline powder

    CAS No.

    77-41-8
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    Melting Point

    52-53 °C, 52.5 °C
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    Record name Methsuximide
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    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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